4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one
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Overview
Description
4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a common motif in many biologically active molecules, and a hydrazinyl group that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one typically involves the reaction of 6-methylquinolin-2(1H)-one with cyclohexylidenehydrazine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazinyl group can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the quinoline core .
Scientific Research Applications
4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the quinoline core can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclohexylidenehydrazinyl)-6-chloro-N′-cyclohexylidenepyridine-4-carbohydrazide: This compound shares a similar hydrazinyl group but has a different core structure.
2-(2-(Substituted benzylidene)hydrazinyl)-N′-(substituted benzylidene)-6-chloropyridine-4-carbohydrazide: Another compound with a hydrazinyl group, but with different substituents and core structure.
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one is unique due to its specific combination of a quinoline core and a cyclohexylidenehydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
649748-91-4 |
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Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O/c1-11-7-8-14-13(9-11)15(10-16(20)17-14)19-18-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H2,17,19,20) |
InChI Key |
PFFFETLXUWRSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2NN=C3CCCCC3 |
Origin of Product |
United States |
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